molecular formula C16H20N4O3S B2675277 (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-28-4

(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2675277
CAS No.: 2320852-28-4
M. Wt: 348.42
InChI Key: BFPFOZPMRPSDQG-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Biological Activity

The compound (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, with the CAS number 2320852-28-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. The structure features a bicyclic framework that is crucial for its biological activity.

PropertyValue
CAS Number2320852-28-4
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound has been studied for its interaction with microtubules and tau proteins, which are critical in neurodegenerative diseases. Research indicates that it may stabilize microtubules by preventing the collapse caused by hyperphosphorylated tau binding . This stabilization could potentially mitigate neurodegenerative processes seen in conditions like Alzheimer's disease.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties:

  • In vitro Studies : The compound demonstrated a concentration-dependent increase in microtubule stability without affecting tubulin levels significantly .
  • In vivo Studies : In transgenic mouse models of tauopathy, treatment with this compound resulted in reduced axonal dystrophy and amyloid-beta plaque deposition, suggesting a protective effect against neurodegeneration .

Antimicrobial Activity

Emerging data suggest potential antimicrobial properties, likely due to the triazole moiety's ability to interfere with fungal cell wall synthesis pathways. Further studies are required to elucidate these effects comprehensively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonyl and triazole groups can significantly influence the compound's biological activity:

  • Sulfonyl Group : Variations in the aryl substituent on the sulfonyl group have shown changes in potency against target proteins.
  • Triazole Ring : Alterations in the triazole structure affect binding affinity to microtubules and tau proteins, highlighting the importance of this moiety in enhancing biological activity .

Case Study 1: Neurodegenerative Disease Model

A study involving a mouse model of tauopathy demonstrated that administration of this compound resulted in:

  • Reduced Tau Hyperphosphorylation : The compound reduced levels of hyperphosphorylated tau protein.
  • Improved Cognitive Function : Behavioral assessments indicated improved memory and learning capabilities post-treatment.

Case Study 2: Antimicrobial Efficacy

In preliminary tests against various microbial strains, the compound exhibited notable inhibitory effects on certain pathogenic fungi, suggesting further exploration into its potential as an antifungal agent is warranted.

Properties

IUPAC Name

8-(2-methoxyphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-15-4-2-3-5-16(15)24(21,22)20-12-6-7-13(20)9-14(8-12)19-11-17-10-18-19/h2-5,10-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPFOZPMRPSDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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